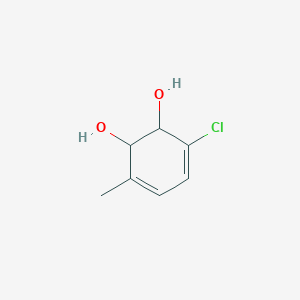
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol, also known as Clomiphene, is a synthetic non-steroidal fertility drug. It is commonly used in the treatment of female infertility and is also used by athletes to enhance their performance. Clomiphene works by stimulating the release of hormones necessary for ovulation to occur.
Mechanism Of Action
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol works by blocking the action of estrogen in the body. This results in an increase in the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. These hormones stimulate the ovaries to produce mature eggs, which can then be fertilized.
Biochemical And Physiological Effects
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol has a number of biochemical and physiological effects on the body. It increases the levels of FSH and LH, which in turn stimulate the production of estrogen and progesterone. This can result in an increase in the thickness of the endometrial lining, making it more receptive to implantation. 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol can also cause hot flashes, mood swings, and headaches.
Advantages And Limitations For Lab Experiments
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is widely used in laboratory experiments to study its effects on fertility and hormone levels. One advantage of using 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is that it is relatively easy to administer and has a low risk of side effects. However, it is important to note that the effects of 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol can vary depending on the individual and the dose used.
Future Directions
There are a number of future directions for research on 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol. One area of interest is the use of 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol in male infertility treatment. Another area of research is the potential use of 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol in the treatment of other conditions, such as endometriosis and uterine fibroids. Additionally, research is ongoing to determine the long-term effects of 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol use on fertility and overall health.
Synthesis Methods
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol is synthesized from 2,2,4-trimethylpentane-1,3-diol and chloroacetyl chloride. The synthesis involves a series of reactions including esterification, reduction, and chlorination.
Scientific Research Applications
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol has been extensively studied for its use in female infertility treatment. It is often used in cases of polycystic ovary syndrome (PCOS) and unexplained infertility. 3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol has also been studied for its use in male infertility treatment. It has been found to increase testosterone levels and improve sperm count and motility.
properties
CAS RN |
19337-58-7 |
|---|---|
Product Name |
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol |
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.6 g/mol |
IUPAC Name |
3-chloro-6-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H9ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,6-7,9-10H,1H3 |
InChI Key |
IAZQYWDBMJSJTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1O)O)Cl |
Canonical SMILES |
CC1=CC=C(C(C1O)O)Cl |
synonyms |
3-Chloro-6-methyl-3,5-cyclohexadiene-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



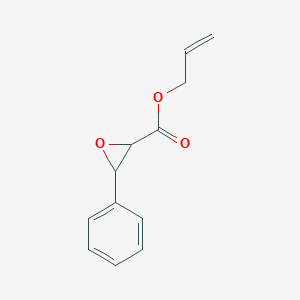
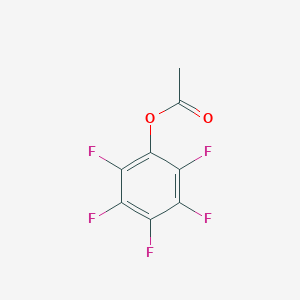
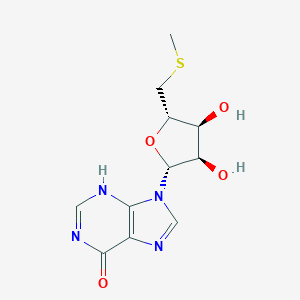
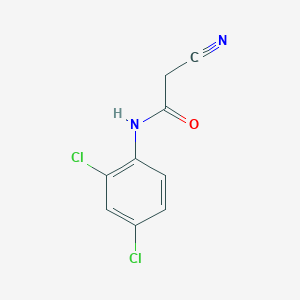
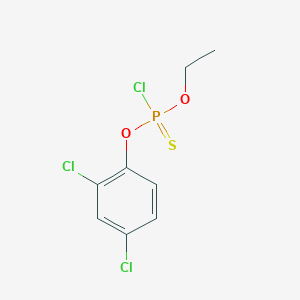
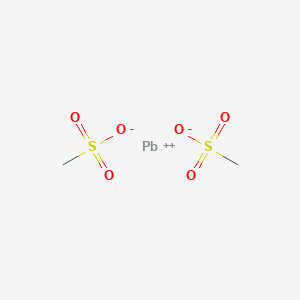
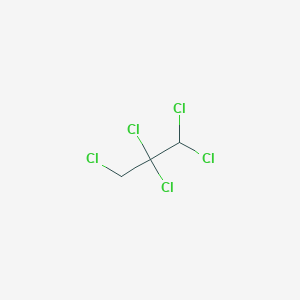
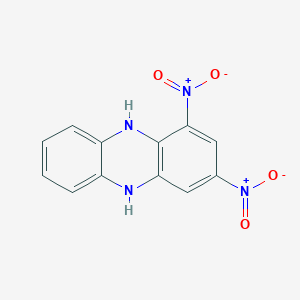
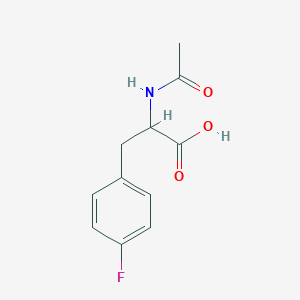
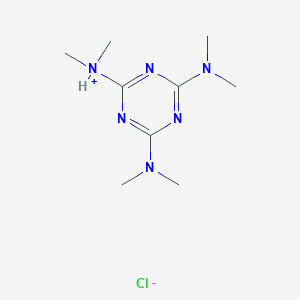
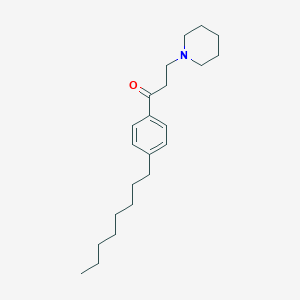
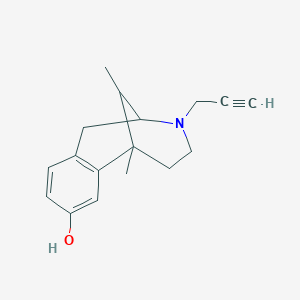
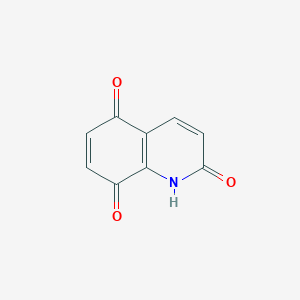
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)